1-(2-Fluorophenyl)-2-nitropropene
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Overview
Description
1-(2-Fluorophenyl)-2-nitropropene is an organic compound that belongs to the class of nitroalkenes It is characterized by the presence of a fluorine atom attached to a phenyl ring and a nitro group attached to a propene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Fluorophenyl)-2-nitropropene can be synthesized through several methods. One common synthetic route involves the condensation of 2-fluorobenzaldehyde with nitroethane in the presence of a base such as ammonium acetate. The reaction typically occurs under reflux conditions and yields the desired nitropropene compound after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-2-nitropropene undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Reduction: 1-(2-Fluorophenyl)-2-aminopropane.
Oxidation: Various oxidized derivatives depending on the oxidizing agent used.
Substitution: Products where the fluorine atom is replaced by other nucleophiles.
Scientific Research Applications
1-(2-Fluorophenyl)-2-nitropropene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-2-nitropropene and its derivatives involves interactions with various molecular targets and pathways. For example, its reduction product, 1-(2-Fluorophenyl)-2-aminopropane, may act as a reuptake inhibitor of neurotransmitters such as dopamine and norepinephrine, influencing neurological pathways . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
1-(2-Fluorophenyl)-2-nitropropene can be compared with other similar compounds, such as:
2-Fluorophenyl-2-nitroethane: Similar structure but with an ethane chain instead of a propene chain.
2-Fluorophenyl-2-nitrobutane: Similar structure but with a butane chain instead of a propene chain.
2-Fluorophenyl-2-nitrocyclohexane: Similar structure but with a cyclohexane ring instead of a propene chain.
Properties
Molecular Formula |
C9H8FNO2 |
---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
1-fluoro-2-[(E)-2-nitroprop-1-enyl]benzene |
InChI |
InChI=1S/C9H8FNO2/c1-7(11(12)13)6-8-4-2-3-5-9(8)10/h2-6H,1H3/b7-6+ |
InChI Key |
SIKJWKHYKLQDSS-VOTSOKGWSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1F)/[N+](=O)[O-] |
Canonical SMILES |
CC(=CC1=CC=CC=C1F)[N+](=O)[O-] |
Origin of Product |
United States |
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